molecular formula C17H12F2N4O2 B2545729 6-[6-(difluoromethoxy)pyridin-3-yl]-N-phenylpyrimidine-4-carboxamide CAS No. 2374758-22-0

6-[6-(difluoromethoxy)pyridin-3-yl]-N-phenylpyrimidine-4-carboxamide

Cat. No.: B2545729
CAS No.: 2374758-22-0
M. Wt: 342.306
InChI Key: SOECHWMBECRREJ-UHFFFAOYSA-N
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Description

6-[6-(difluoromethoxy)pyridin-3-yl]-N-phenylpyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C17H12F2N4O2 and its molecular weight is 342.306. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Potential

A novel series of pyrazolopyrimidine derivatives were synthesized via condensation, revealing potential anticancer and anti-5-lipoxygenase activities. The compounds displayed cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, suggesting their utility in developing anticancer agents (Rahmouni et al., 2016).

Amplifiers of Phleomycin Against Bacterial Strains

Research on pyridinylpyrimidines demonstrated their role as amplifiers of phleomycin, enhancing its efficacy against Escherichia coli. This suggests a potential application in combating bacterial infections and enhancing the effectiveness of existing antibiotics (Brown & Cowden, 1982).

NAD(P)+ Model for Autorecycling Oxidation of Alcohols

Pyridodipyrimidines have been synthesized and identified as new NAD-type redox catalysts, exhibiting the capability to catalytically oxidize alcohols under neutral conditions. These findings underscore their potential in chemical synthesis and industrial applications requiring specific oxidation conditions (Yoneda et al., 1981).

Antimicrobial Activity of Thio-Substituted Derivatives

The synthesis of thio-substituted ethyl nicotinate and pyridothienopyrimidine derivatives has shown promising antimicrobial activities. Such compounds could serve as leads in the development of new antimicrobial agents to combat resistant bacterial strains (Gad-Elkareem et al., 2011).

Nonlinear Optical (NLO) and Electronic Properties

Studies on thiopyrimidine derivatives have explored their electronic, linear, and nonlinear optical properties. These compounds hold promise in medicine and nonlinear optics fields, indicating their potential in the development of novel optoelectronic devices (Hussain et al., 2020).

Anti-Covid-19 and Antiviral Properties

Novel pyrimidine thioglycoside analogs have been synthesized and evaluated for their antiviral activities against SARS-COV-2 and Avian Influenza H5N1 virus strains. Some compounds displayed interesting activity, highlighting their potential in antiviral drug development (Abu-Zaied et al., 2021).

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promise as a pharmaceutical, future research might focus on testing its efficacy and safety in preclinical and clinical trials .

Properties

IUPAC Name

6-[6-(difluoromethoxy)pyridin-3-yl]-N-phenylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N4O2/c18-17(19)25-15-7-6-11(9-20-15)13-8-14(22-10-21-13)16(24)23-12-4-2-1-3-5-12/h1-10,17H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOECHWMBECRREJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NC=NC(=C2)C3=CN=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.